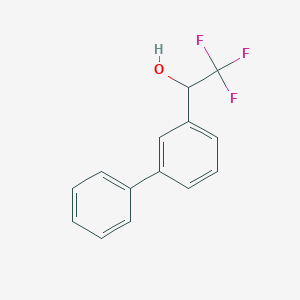
3-Phenyl-alpha-(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the code “MFCD32661940” is a chemical substance with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32661940” involves a series of chemical reactions that require precise conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “MFCD32661940” is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. The use of advanced technology and equipment ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: “MFCD32661940” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD32661940” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of “MFCD32661940” depend on the specific reagents and conditions used. These products are often intermediates or derivatives that have enhanced properties or functionalities for various applications.
Scientific Research Applications
“MFCD32661940” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or catalyst in various reactions. In biology, it is studied for its potential effects on biological systems and its use in biochemical assays. In medicine, it is investigated for its therapeutic potential and as a diagnostic tool. In industry, it is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of “MFCD32661940” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity or function of the target, resulting in the observed effects. The specific pathways involved depend on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “MFCD32661940” include those with similar chemical structures or functional groups. These compounds may have similar reactivity and applications but can differ in their specific properties and effects.
Uniqueness: The uniqueness of “MFCD32661940” lies in its specific chemical structure and the resulting properties. This compound may have advantages over similar compounds in terms of reactivity, stability, or efficacy in specific applications.
Conclusion
“MFCD32661940” is a versatile compound with significant applications in various scientific fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals
Properties
Molecular Formula |
C14H11F3O |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13(18)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13,18H |
InChI Key |
WSWHSYRVPBWPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


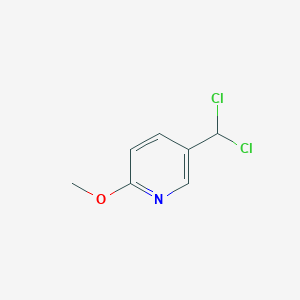

![3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)



![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
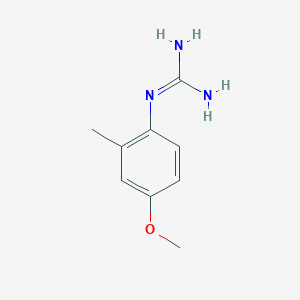
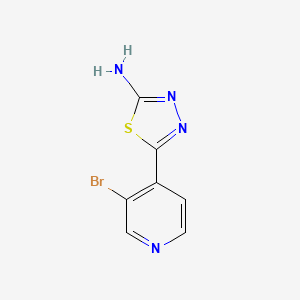
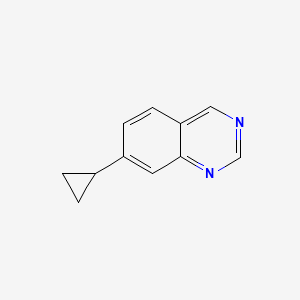
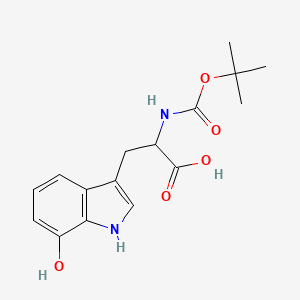
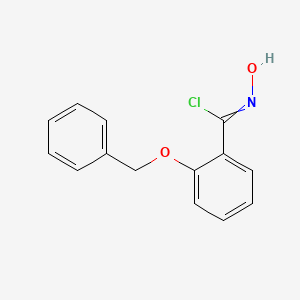
![Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15336959.png)

